molecular formula C12H20Cl2N2 B2703746 N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride CAS No. 2375268-38-3

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride

Cat. No.: B2703746
CAS No.: 2375268-38-3
M. Wt: 263.21
InChI Key: VQZUITBVANMVPR-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C12H18N2·2HCl It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The core structure can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    N-Dimethylation: The tetrahydroisoquinoline core is then subjected to N-dimethylation using formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

    Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may exert its effects by binding to specific receptors or inhibiting the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the N-dimethyl group.

    N-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine: A closely related compound with a single methyl group on the nitrogen atom.

    N,N-Diethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine: A compound with ethyl groups instead of methyl groups.

Uniqueness

N,N-Dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride is unique due to its specific N-dimethylation, which can influence its pharmacological properties and interactions with biological targets. This structural modification may enhance its stability, bioavailability, and efficacy compared to its analogs.

Properties

IUPAC Name

N,N-dimethyl-1-(1,2,3,4-tetrahydroisoquinolin-6-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-14(2)9-10-3-4-12-8-13-6-5-11(12)7-10;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZUITBVANMVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC2=C(CNCC2)C=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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